molecular formula C6H11ClN2O3 B12749171 N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine CAS No. 312304-87-3

N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine

Cat. No.: B12749171
CAS No.: 312304-87-3
M. Wt: 194.61 g/mol
InChI Key: PQGYTADZWXODNY-UHFFFAOYSA-N
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Description

N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine is a nitrosamine derivative characterized by a nitroso group (N=O), an acetoxymethyl substituent (-OAcCH2-), and a 3-chloropropyl chain. Nitrosamines are well-known carcinogens, and the presence of the acetoxymethyl group may influence its metabolic activation or stability compared to analogous compounds .

Properties

CAS No.

312304-87-3

Molecular Formula

C6H11ClN2O3

Molecular Weight

194.61 g/mol

IUPAC Name

[3-chloropropyl(nitroso)amino]methyl acetate

InChI

InChI=1S/C6H11ClN2O3/c1-6(10)12-5-9(8-11)4-2-3-7/h2-5H2,1H3

InChI Key

PQGYTADZWXODNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCN(CCCCl)N=O

Origin of Product

United States

Chemical Reactions Analysis

N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitrosating agents like nitrosyl chloride and reducing agents like zinc dust . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Cancer Research

  • Mutagenicity Studies : N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine exhibits significant mutagenic activity, particularly in bacterial strains such as Salmonella typhimurium. Research indicates that it induces DNA alkylation, leading to mutations that can contribute to cancer development .
  • DNA Cross-Linking : The compound's ability to form interstrand cross-links in DNA is a critical area of study. These cross-links prevent proper DNA replication and transcription, which can result in cytotoxic effects on cells. This mechanism is similar to established chemotherapeutic agents like mitomycin C and cyclophosphamide .

2. Pharmaceutical Development

  • Lead Compound for Antitumor Agents : Given its mutagenic properties and ability to form DNA cross-links, this compound is being investigated as a potential lead compound for developing new anticancer therapies. Its structural properties may allow for selective targeting of cancer cells while minimizing effects on normal cells .
  • Assessment of Impurities : The compound's presence in pharmaceuticals raises concerns regarding nitrosamine impurities. Regulatory agencies are increasingly focused on assessing and controlling these impurities in drug formulations due to their potential health risks .

3. Industrial Applications

  • Nitrosamine Formation Control : In industrial processes where nitrosamines are formed, understanding the behavior of this compound can help develop strategies to minimize their production, thereby reducing potential health risks associated with exposure .

Case Studies

In Vitro Studies

  • Research utilizing various Salmonella strains has demonstrated that this compound exhibits higher mutagenicity in strains deficient in DNA repair mechanisms. This highlights the compound's capacity to induce irreversible DNA damage under specific conditions .

Comparative Studies

  • Comparative analyses with other nitrosamines reveal that this compound's mutagenic effects are more pronounced than those of simpler nitrosamines lacking the chlorinated moiety. This increased reactivity is attributed to the chloroalkyl group, which enhances alkylating activity .

Summary of Findings

The following table summarizes key findings regarding the biological activity and applications of this compound:

Application AreaKey Findings
Cancer ResearchInduces mutations and forms DNA cross-links; potential lead compound for anticancer therapies.
Pharmaceutical DevelopmentInvestigated for its role in drug development; concerns over nitrosamine impurities.
Industrial ApplicationsUnderstanding its behavior aids in controlling nitrosamine formation in industrial processes.

Comparison with Similar Compounds

Structural Analogues

(a) N-Nitroso-N-(hydroxymethyl)alkylamines

These compounds, such as N-nitroso-N-(hydroxymethyl)methylamine, share a nitroso group and a hydroxymethyl substituent. Unlike the acetoxymethyl group, the hydroxymethyl (-CH2OH) is more polar and prone to hydrolysis under neutral or alkaline conditions, leading to instability. The acetoxymethyl group in the target compound likely enhances stability by masking the reactive hydroxyl group as an acetylated derivative .

(b) N-(3-Chloropropyl)amine Derivatives

Examples include 3-chloropropylamine hydrochloride (CAS 6276-54-6), a precursor used in synthesizing pharmaceuticals and polymers. While lacking the nitroso and acetoxymethyl groups, its 3-chloropropyl chain is structurally analogous, highlighting the role of halogenation in modulating reactivity and binding interactions .

(c) N-Nitroso-N-(3-dimethylaminopropyl)methylamine

This compound (CAS 5407-04-5) features a dimethylamino group instead of acetoxymethyl.

Physicochemical Properties

Compound Stability (pH-dependent) Alkylating Activity Molecular Weight (g/mol)
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine Stable in acidic conditions Moderate (acetyl group delays activation) ~208.65*
N-Nitroso-N-(hydroxymethyl)methylamine Unstable above pH 7 High (direct release of formaldehyde) 120.11
3-Chloropropylamine hydrochloride Stable, hygroscopic Low (non-nitrosated) 128.58
N-Nitroso-N-(3-dimethylaminopropyl)methylamine Stable in organic solvents Moderate (tertiary amine) 178.70

*Calculated based on molecular formula C6H11ClN2O3.

Key Observations :

  • The acetoxymethyl group confers greater stability than hydroxymethyl derivatives under physiological conditions .
(a) Alkylation Potential

This compound may act as an alkylating agent via hydrolysis of the acetoxymethyl group to release formaldehyde and a reactive chloropropyl intermediate. This mechanism parallels N-nitroso-N-(hydroxymethyl)alkylamines, which alkylate DNA bases like deoxyguanosine, inducing mutagenicity .

(b) Mutagenicity and Carcinogenicity
  • N-Nitroso-N-(hydroxymethyl)alkylamines : Exhibit potent mutagenicity in Salmonella typhimurium TA1535 without metabolic activation, correlating with their alkylation efficiency .
  • 3-Chloropropylamine derivatives: Non-nitrosated variants show lower toxicity but may serve as nitrosamine precursors under acidic or nitrosating conditions .
  • Target compound : Predicted to have moderate mutagenic risk due to delayed activation via ester hydrolysis, though direct data are lacking.

Biological Activity

N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine (AcCPN) is a member of the N-nitroso compounds (NNCs) family, which are known for their biological activities, particularly their mutagenic and carcinogenic properties. This article explores the biological activity of AcCPN, focusing on its mutagenicity, interaction with DNA, and potential as an antitumor agent.

AcCPN is synthesized by introducing a chloroalkyl group to a nitrosamine structure, which enhances its reactivity. The synthesis involves the reaction of 3-chloropropylamine with acetyl nitrate, leading to the formation of AcCPN. This compound is characterized by its ability to decompose in physiological conditions, releasing reactive intermediates that can interact with cellular macromolecules.

Mutagenic Activity

AcCPN has been shown to exhibit significant mutagenic activity. Studies utilizing Salmonella typhimurium strains TA1535 and TA92 demonstrated that AcCPN directly induces DNA alkylation, leading to mutations. The presence of the chloro group increases the mutagenic potency compared to non-chlorinated analogs, indicating that the chloro substituent enhances alkylating activity through mechanisms such as:

  • DNA Alkylation : AcCPN forms covalent bonds with DNA bases, particularly guanine, creating O6-alkylguanine adducts that result in mispairing during DNA replication.
  • Cross-Linking : The compound can also induce interstrand cross-links in DNA, which prevents proper separation during replication and transcription processes, ultimately leading to cytotoxic effects .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that AcCPN exhibited higher mutagenicity in strains deficient in DNA repair mechanisms, suggesting that the compound's action leads to irreversible DNA damage .
  • Comparison with Other Nitrosamines : Comparative studies showed that AcCPN's mutagenic effects were more pronounced than those of simpler nitrosamines lacking the chloro group. This was attributed to the enhanced reactivity provided by the chloroalkyl moiety .

Biological Activity in Antitumor Research

Recent investigations have explored AcCPN's potential as an antitumor agent. The mechanisms underlying its biological activity include:

  • Alkylation of Cellular Macromolecules : Similar to established chemotherapeutic agents like chloroethylnitrosoureas (CENUs), AcCPN can alkylate proteins and nucleic acids, leading to cytotoxic effects against cancer cells .
  • DNA Cross-Linking Potential : The ability of AcCPN to form cross-links in DNA suggests it may serve as a lead compound for developing new antitumor therapies. Studies indicate that compounds with such cross-linking capabilities can effectively inhibit tumor growth by disrupting DNA replication .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Property Observation
Mutagenicity Directly mutagenic in Salmonella typhimurium strains; enhanced by chloro group .
Mechanism Induces DNA alkylation and interstrand cross-linking; forms O6-alkylguanine adducts .
Antitumor Potential Shows promise as a lead compound for antitumor agents due to its alkylating properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-nitroso compounds with chloropropylamine backbones?

  • Methodology : Synthesis typically involves nitrosation of secondary amines using sodium nitrite under acidic conditions (e.g., HCl). For chloropropylamine derivatives, protection of reactive groups (e.g., using tert-butoxycarbonyl [Boc] groups) is critical to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
  • Key Considerations : Monitor reaction pH (<3) to optimize nitrosation efficiency. Confirm structural integrity using NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. Which analytical techniques are recommended for quantifying trace N-nitroso impurities in pharmaceuticals?

  • Methodology : Gas chromatography (GC) coupled with a thermal energy analyzer (TEA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are industry standards. For example, EPA Method 521 employs GC-MS with isotope dilution for NDMA detection, achieving limits of quantification (LOQ) <1 ppb .
  • Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods per ICH Q2(R1) guidelines .

Q. What safety protocols are essential for handling N-nitroso compounds in laboratory settings?

  • Guidelines : Use fume hoods, nitrile gloves, and lab coats. Store compounds at -20°C in amber vials to minimize photodegradation. Emergency measures for spills include neutralization with 10% ascorbic acid to degrade nitrosamines .

Advanced Research Questions

Q. How do reaction conditions influence the formation kinetics of N-nitroso derivatives?

  • Kinetic Analysis : Nitrosation follows second-order kinetics, dependent on nitrite concentration and pH. For example, Mirvish (1975) demonstrated that chloropropylamine derivatives exhibit accelerated nitrosation rates in the presence of thiocyanate ions due to catalytic effects .
  • Contradictions : Discrepancies in reported rate constants may arise from competing reactions (e.g., hydrolysis of nitroso intermediates). Use stopped-flow spectrophotometry to capture transient species .

Q. What strategies mitigate matrix interference during N-nitroso compound analysis in complex biological samples?

  • Advanced Techniques : Solid-phase extraction (SPE) with activated carbon or molecularly imprinted polymers (MIPs) enhances selectivity. For lipid-rich matrices, employ accelerated solvent extraction (ASE) with dichloromethane .
  • Case Study : Stefan & Bolton (2002) resolved NDMA photodegradation byproducts using high-resolution Orbitrap MS, identifying hydroxylated intermediates that co-elute with matrix components .

Q. How do structural modifications (e.g., acetoxymethyl groups) affect the stability and carcinogenicity of N-nitroso compounds?

  • Structure-Activity Relationship (SAR) : Acetoxymethyl groups increase electrophilicity, enhancing DNA alkylation potential. Stability studies under simulated physiological conditions (pH 7.4, 37°C) reveal hydrolysis to reactive diazonium ions, quantified via HPLC-UV .
  • Contradictions : While some studies link acetoxymethyl groups to higher mutagenicity (Ames test), others note reduced bioavailability due to rapid hydrolysis. Conduct in vitro micronucleus assays to clarify .

Q. What regulatory thresholds apply to N-nitroso impurities in pharmaceuticals, and how are they validated?

  • Regulatory Framework : EMA mandates a limit of 18 ng/day for N-nitrosamines based on compound-specific acceptable intakes (AI). For example, NDMA’s AI is 96 ng/day, calculated via linear extrapolation from rodent carcinogenicity data .
  • Validation : Use QSAR models (e.g., Toxtree) to predict carcinogenic potency. Cross-validate with in vitro genotoxicity assays (e.g., Comet assay) .

Key Recommendations

  • Experimental Design : Incorporate isotopic labeling (¹⁵N-nitrite) to track nitrosation pathways .
  • Data Interpretation : Address contradictory kinetics by standardizing reaction conditions (e.g., buffer composition) across studies .
  • Regulatory Compliance : Align impurity profiling with EMA’s "stepwise approach" for risk assessment .

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